molecular formula C17H16N2S B2919724 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole CAS No. 286963-32-4

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2919724
CAS No.: 286963-32-4
M. Wt: 280.39
InChI Key: LDDIOKFCBUHYHS-VMPITWQZSA-N
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Description

2-(Cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a cinnamylthio (-S-CH₂-C₆H₅-CH=CH₂) substituent at the 2-position and a methyl group at the 5-position of the benzimidazole core. The cinnamylthio group introduces unique steric and electronic properties due to its conjugated π-system and hydrophobic aromatic moiety, distinguishing it from simpler thioether-linked benzimidazoles.

Properties

IUPAC Name

6-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-9-10-15-16(12-13)19-17(18-15)20-11-5-8-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDIOKFCBUHYHS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole typically involves the reaction of 2-mercapto-5-methylbenzimidazole with cinnamyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step processes that include the preparation of the benzimidazole core followed by functionalization at specific positions. The use of catalysts and optimized reaction conditions is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the cinnamyl group.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the 4- and 6-positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-cinnamylated benzimidazole.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a ligand in catalysis.

Mechanism of Action

The mechanism of action of 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The cinnamylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects on Physical Properties
  • Compound 3b : 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole ()

    • Structure : Contains a benzimidazolylmethylthio group instead of cinnamylthio.
    • Physical Properties : Melting point = 207–208°C (decomposes), yield = 70%.
    • Comparison : The absence of a conjugated cinnamyl system results in a lower melting point compared to bulkier derivatives. The yield is moderate, suggesting efficient synthesis despite steric hindrance.
  • Compound 3d : 3β,12α-Dihydroxy-3α-(5-methyl-1H-benzo[d]imidazol-2-ylthio)methyl)-5β-cholan-24-oic Acid ()

    • Structure : Integrates a steroid-like deoxycholic acid moiety via a thioether linkage.
    • Physical Properties : Melting point = 188.9°C (decomposes), yield = 48%.
    • Comparison : The steroidal backbone significantly increases molecular weight and complexity, reducing synthetic yield. The cinnamylthio group in the target compound offers simpler derivatization pathways.

Electronic and Spectroscopic Properties

Theoretical Calculations
  • DFT Studies (): B3LYP/6-31G* calculations on benzimidazole derivatives revealed that electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, enhancing reactivity. The cinnamylthio group’s electron-rich nature may similarly influence electronic transitions, as seen in fluorescence studies of related compounds .
Spectroscopic Signatures
  • IR and NMR Trends: Compounds with aromatic thioethers (e.g., 3b, 3d) exhibit characteristic S-C stretching at 740–775 cm⁻¹ (IR) and deshielded aromatic protons in ^1H NMR (δ 7.0–8.5 ppm) . The cinnamylthio group’s vinyl protons would appear as distinct doublets (δ ~6.5–7.5 ppm), providing a diagnostic marker for structural confirmation.
Antimicrobial Efficacy
  • Compound 3ab : 7-Bromo-2-(1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole ()

    • Activity : MIC = 3.9 µg/mL against MRSA.
    • Comparison : The bromo substituent enhances lipophilicity and membrane penetration. The cinnamylthio group’s bulkiness may similarly improve biofilm disruption but requires empirical validation.
  • Compound 3au : 2-(Thiophen-2-yl)-1H-benzo[d]imidazole ()

    • Activity : High yield (95%) but moderate antimicrobial potency.
    • Comparison : The cinnamylthio group’s extended aromatic system could enhance target binding compared to smaller heterocycles like thiophene.
Receptor Modulation
  • P2X3 Antagonists (): 5-Methyl-1H-benzo[d]imidazole derivatives show promise in treating CNS disorders. The cinnamylthio group’s hydrophobicity may improve blood-brain barrier permeability, while its steric bulk could fine-tune receptor selectivity .

Pharmacokinetic and Solubility Considerations

  • Compound 4d : Methyl ester derivative of 3d ()
    • Solubility : Esterification improves solubility in organic solvents (e.g., MeOH, CHCl₃).
    • Comparison : The cinnamylthio group’s inherent hydrophobicity may necessitate prodrug strategies (e.g., ester or glycoside derivatives) for aqueous solubility enhancement.

Biological Activity

The compound 2-(cinnamylthio)-5-methyl-1H-benzo[d]imidazole is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, anticancer, and other pharmacological properties. We will also analyze relevant case studies and research findings to provide a comprehensive understanding of its potential applications.

Chemical Structure and Synthesis

This compound features a benzoimidazole core with a cinnamylthio group and a methyl substituent. The synthesis typically involves the reaction of 5-methyl-1H-benzo[d]imidazole with cinnamylthio derivatives under controlled conditions to yield the desired compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzoimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundZone of Inhibition (mm)Bacteria Tested
2-(Cinnamylthio)-5-methyl...20Staphylococcus aureus
18Escherichia coli
25Bacillus subtilis
Ciprofloxacin28Staphylococcus aureus

In a comparative study, the synthesized compound exhibited zones of inhibition comparable to standard antibiotics like ciprofloxacin, indicating its potential as an antibacterial agent .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including RPMI 8402 (human lymphoblast). The efficacy was evaluated using IC50 values, where lower values indicate higher potency.

Table 2: Cytotoxicity Data for Benzimidazole Derivatives

CompoundIC50 (µM)Cell Line
2-(Cinnamylthio)-5-methyl...15RPMI 8402
12MCF-7 (breast cancer)
Dacarbazine10RPMI 8402

The results suggest that this compound could serve as a promising lead compound for further development in cancer therapy .

Other Biological Activities

In addition to antibacterial and anticancer properties, imidazole derivatives have been reported to exhibit:

  • Antioxidant Activity: Protecting cells from oxidative stress.
  • Antifungal Activity: Effective against various fungal strains like Candida albicans.
  • Anti-inflammatory Effects: Reducing inflammation markers in vitro.

Case Studies

Several case studies have focused on the biological evaluation of imidazole derivatives:

  • Antimicrobial Evaluation: A study synthesized multiple benzimidazole derivatives and tested their antimicrobial efficacy against common pathogens. The results indicated that compounds with thioether substitutions showed enhanced activity against resistant strains .
  • Molecular Docking Studies: Computational studies have suggested that these compounds interact with bacterial proteins involved in cell wall synthesis, which is critical for their antibacterial action. This provides insights into their mechanism of action at the molecular level .

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